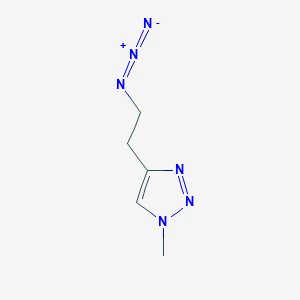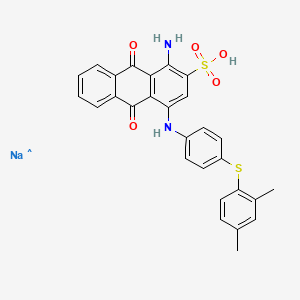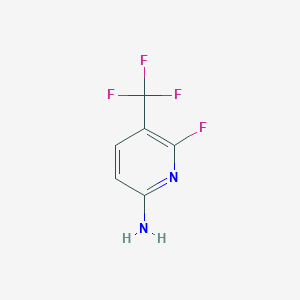
6-Fluoro-5-(trifluoromethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-5-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative with the molecular formula C6H4F4N2. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical and physical properties. It is commonly used in various scientific research fields due to its distinctive reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of the corresponding pyridine with fluorine gas (F2) in the presence of a strong acid . Another approach includes the use of trichloromethyl-pyridine, where chlorine atoms are exchanged with fluorine atoms .
Industrial Production Methods: Industrial production of this compound often relies on scalable and efficient synthetic routes. The use of N-fluoropyridinium salts as precursors is one such method, providing good yields and high purity . The choice of method depends on the desired scale and specific application requirements.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-5-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Trimethylsilyl cyanide (TMSCN) is a typical reagent for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with mCPBA yields pyridine N-oxides, while reduction with NaBH4 produces amine derivatives .
Scientific Research Applications
6-Fluoro-5-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: It plays a role in the design of pharmaceutical compounds with improved potency and selectivity.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to target proteins and enzymes. This compound can inhibit enzyme activity by forming strong hydrogen bonds and electrostatic interactions with the active sites of the enzymes .
Comparison with Similar Compounds
5-(Trifluoromethyl)pyridin-2-amine: This compound is similar in structure but lacks the fluorine atom at the 6-position.
6-(Trifluoromethyl)-3-pyridinamine: Another similar compound with the trifluoromethyl group at a different position on the pyridine ring.
Uniqueness: 6-Fluoro-5-(trifluoromethyl)pyridin-2-amine is unique due to the combined presence of both fluorine and trifluoromethyl groups, which significantly enhance its chemical stability and reactivity. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H4F4N2 |
|---|---|
Molecular Weight |
180.10 g/mol |
IUPAC Name |
6-fluoro-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H4F4N2/c7-5-3(6(8,9)10)1-2-4(11)12-5/h1-2H,(H2,11,12) |
InChI Key |
RDGZZMRLRXSFJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


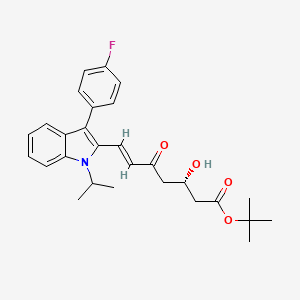
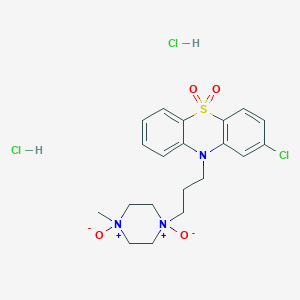
![2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B13431527.png)
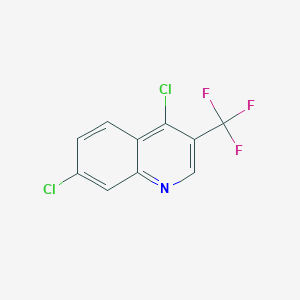

![(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13431543.png)
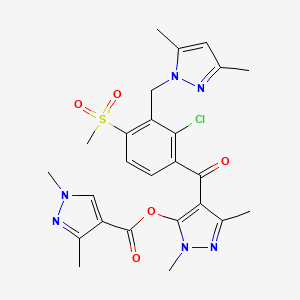
![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431557.png)

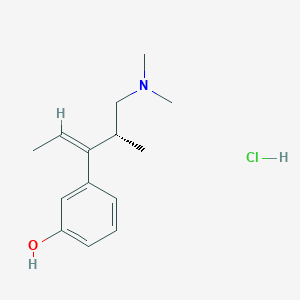
![ethyl (1S,5R,6S)-5-(methoxymethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13431580.png)
![2-[(E)-[3-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;dihydrochloride](/img/structure/B13431589.png)
